molecular formula C9H18O2 B1530407 2,2,6,6-Tetramethyloxan-4-ol CAS No. 20931-50-4

2,2,6,6-Tetramethyloxan-4-ol

Cat. No.: B1530407
CAS No.: 20931-50-4
M. Wt: 158.24 g/mol
InChI Key: DWCANAGJFMTPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,6,6-Tetramethyloxan-4-ol, also known as tetramethylol oxanediol or TMOD, is an organic compound that has gained significant attention in the scientific community due to its unique physical and chemical properties. It is a white to yellow solid with a molecular weight of 158.24 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-ol . The InChI code is 1S/C9H18O2/c1-8(2)5-7(10)6-9(3,4)11-8/h7,10H,5-6H2,1-4H3 .


Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It is stored at 0-8 °C . .

Scientific Research Applications

High-Density Charge Storage

Research by Oyaizu et al. (2008) showcases the utilization of redox polymer layers with TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl-4-yl) groups, exhibiting Nernstian adsorbate-like electrochemical behaviors. This study highlights the compound's potential in high-density charge storage, benefiting from fast charge propagation and persistence in electrolyte solutions (Oyaizu, Ando, Konishi, & Nishide, 2008).

Aqueous Redox-Flow Batteries

Winsberg et al. (2016) developed an organic redox-active material combining 2,2,6,6-tetramethylpiperidinyl-N-oxyl and phenazine for redox-flow battery applications. This combi-molecule facilitates the use of aqueous electrolytes and is synthesized from cost-efficient materials, showing promise for energy storage systems (Winsberg, Stolze, Muench, Liedl, Hager, & Schubert, 2016).

Non-Aqueous Redox Batteries

Park et al. (2015) investigated a novel all-organic redox cell using 4-Oxo TEMPO for catholyte and (+)-Camphorquinone for anolyte, showing reversible redox processes and highlighting the potential of 2,2,6,6-tetramethylpiperidinyl derivatives in energy storage with high open circuit potential and efficient charge-discharge performance (Park et al., 2015).

Fluorescent Redox Probes

Wang, Ni, and Shao (2016) synthesized a reversible fluorescent probe based on 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol for cyclic detection of ClO(-)/AA in aqueous solution and living cells. This demonstrates the compound's utility in biological and chemical sensing applications, offering sensitive and selective On-Off-On fluorescent responses (Wang, Ni, & Shao, 2016).

Radical Polymer Cathode Materials

Xu et al. (2014) explored the synthesis of TEMPO-contained polypyrrole derivatives for use as cathode material in organic radical batteries. These derivatives demonstrated reversible two-electron redox reactions and superior electrochemical performances, attributed to the stable conductive main chain and flexible linking side-chain, enhancing charge carrier transportation (Xu, Yang, Su, Ji, & Zhang, 2014).

Safety and Hazards

The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

Properties

IUPAC Name

2,2,6,6-tetramethyloxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-8(2)5-7(10)6-9(3,4)11-8/h7,10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCANAGJFMTPNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(O1)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735493
Record name 2,2,6,6-Tetramethyloxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20931-50-4
Record name 2,2,6,6-Tetramethyloxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,6,6-Tetramethyloxan-4-ol
Reactant of Route 2
2,2,6,6-Tetramethyloxan-4-ol
Reactant of Route 3
2,2,6,6-Tetramethyloxan-4-ol
Reactant of Route 4
2,2,6,6-Tetramethyloxan-4-ol
Reactant of Route 5
2,2,6,6-Tetramethyloxan-4-ol
Reactant of Route 6
2,2,6,6-Tetramethyloxan-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.